N-(3-methoxyphenyl)-3-nitropyridin-2-amine
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Overview
Description
N-(3-methoxyphenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method is the nitration of 2-aminopyridine to introduce the nitro group, followed by a coupling reaction with 3-methoxyaniline. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Boronic acids, palladium catalyst, and bases like potassium carbonate.
Major Products Formed
Reduction: 3-amino-N-(3-methoxyphenyl)pyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-3-nitropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-nitropyridin-3-amine: Similar structure but with different positioning of the nitro group.
N-(4-methoxyphenyl)-3-nitropyridin-2-amine: Similar structure but with the methoxy group in the para position.
N-(3-methoxyphenyl)-3-nitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
N-(3-methoxyphenyl)-3-nitropyridin-2-amine is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with biological targets and distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-5-2-4-9(8-10)14-12-11(15(16)17)6-3-7-13-12/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJKRXAYGNGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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